molecular formula C24H23ClN2O4S B11640344 Ethyl 5-[(3-chloro-4-methylphenyl)carbamoyl]-4-methyl-2-{[(3-methylphenyl)carbonyl]amino}thiophene-3-carboxylate

Ethyl 5-[(3-chloro-4-methylphenyl)carbamoyl]-4-methyl-2-{[(3-methylphenyl)carbonyl]amino}thiophene-3-carboxylate

Cat. No.: B11640344
M. Wt: 471.0 g/mol
InChI Key: DQNZUGUDSGBFLU-UHFFFAOYSA-N
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Description

Ethyl 5-[(3-chloro-4-methylphenyl)carbamoyl]-4-methyl-2-{[(3-methylphenyl)carbonyl]amino}thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-[(3-chloro-4-methylphenyl)carbamoyl]-4-methyl-2-{[(3-methylphenyl)carbonyl]amino}thiophene-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thiophene core, followed by the introduction of various substituents through reactions such as acylation, amidation, and esterification. Common reagents used in these reactions include acyl chlorides, amines, and ethyl esters. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound. The scalability of the synthetic routes and the availability of starting materials are crucial factors in the industrial production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[(3-chloro-4-methylphenyl)carbamoyl]-4-methyl-2-{[(3-methylphenyl)carbonyl]amino}thiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific substituents with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines

Scientific Research Applications

Ethyl 5-[(3-chloro-4-methylphenyl)carbamoyl]-4-methyl-2-{[(3-methylphenyl)carbonyl]amino}thiophene-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and formulation.

    Industry: It is used in the development of advanced materials, such as polymers and electronic devices, due to its unique structural and electronic properties.

Mechanism of Action

The mechanism of action of Ethyl 5-[(3-chloro-4-methylphenyl)carbamoyl]-4-methyl-2-{[(3-methylphenyl)carbonyl]amino}thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(3-chlorophenyl)-4-methylthiophene-3-carboxylate
  • Ethyl 5-(4-methylphenyl)-4-methylthiophene-3-carboxylate
  • Ethyl 2-(3-methylphenyl)-4-methylthiophene-3-carboxylate

Uniqueness

Ethyl 5-[(3-chloro-4-methylphenyl)carbamoyl]-4-methyl-2-{[(3-methylphenyl)carbonyl]amino}thiophene-3-carboxylate stands out due to its unique combination of substituents, which confer specific chemical and biological properties. The presence of both chloro and methyl groups, along with the thiophene core, contributes to its distinct reactivity and potential applications. This compound’s versatility and potential for modification make it a valuable tool in various scientific fields.

Properties

Molecular Formula

C24H23ClN2O4S

Molecular Weight

471.0 g/mol

IUPAC Name

ethyl 5-[(3-chloro-4-methylphenyl)carbamoyl]-4-methyl-2-[(3-methylbenzoyl)amino]thiophene-3-carboxylate

InChI

InChI=1S/C24H23ClN2O4S/c1-5-31-24(30)19-15(4)20(22(29)26-17-10-9-14(3)18(25)12-17)32-23(19)27-21(28)16-8-6-7-13(2)11-16/h6-12H,5H2,1-4H3,(H,26,29)(H,27,28)

InChI Key

DQNZUGUDSGBFLU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC(=C(C=C2)C)Cl)NC(=O)C3=CC=CC(=C3)C

Origin of Product

United States

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